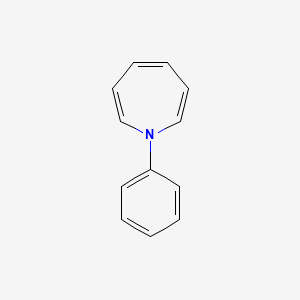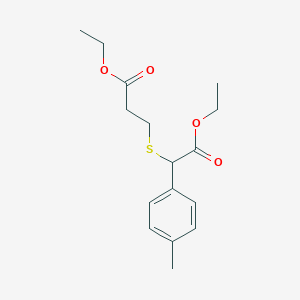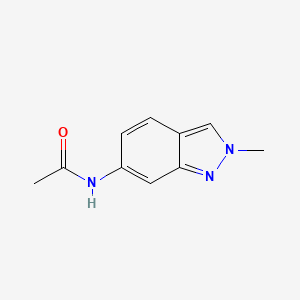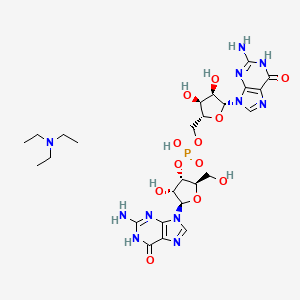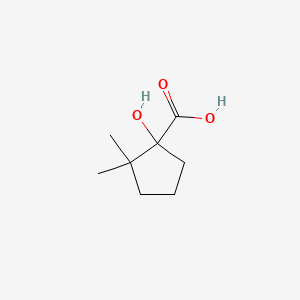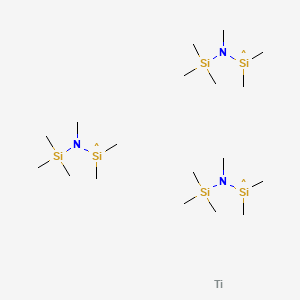
tris-(Hexamethyldisilazan)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Hexamethyldisilazan)titanium is an organometallic compound with the chemical formula C18H57N3Si6Ti . It is a titanium complex where three hexamethyldisilazane ligands are coordinated to a central titanium atom. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris-(Hexamethyldisilazan)titanium can be synthesized through the reaction of titanium tetrachloride with hexamethyldisilazane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{TiCl}_4 + 3 \text{(CH}_3\text{)_3Si}_2\text{NH} \rightarrow \text{Ti[N(Si(CH}_3\text{)_3]_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tris-(Hexamethyldisilazan)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.
Substitution: The hexamethyldisilazane ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium complexes
Substitution: Various titanium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Tris-(Hexamethyldisilazan)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including coatings and thin films
Wirkmechanismus
The mechanism of action of tris-(Hexamethyldisilazan)titanium involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different molecules, facilitating catalytic reactions. The hexamethyldisilazane ligands provide steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and polymers, where the compound acts as a catalyst or reagent .
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)amine (Hexamethyldisilazane): An organosilicon compound with similar ligands but without the titanium center.
Titanium Tetrachloride: A precursor to many titanium complexes, including tris-(Hexamethyldisilazan)titanium.
Titanium Isopropoxide: Another titanium complex used in similar applications.
Uniqueness: this compound is unique due to the presence of three hexamethyldisilazane ligands coordinated to a titanium center. This structure imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and material science .
Eigenschaften
Molekularformel |
C18H54N3Si6Ti |
|---|---|
Molekulargewicht |
529.0 g/mol |
InChI |
InChI=1S/3C6H18NSi2.Ti/c3*1-7(8(2)3)9(4,5)6;/h3*1-6H3; |
InChI-Schlüssel |
KKQLFGAPVJEACM-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
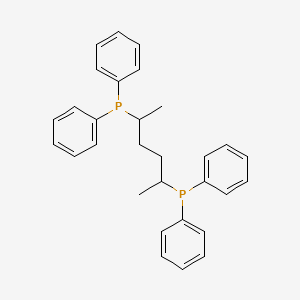
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
